molecular formula C29H20N6O4S B15043035 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043035
M. Wt: 548.6 g/mol
InChI Key: RNUZJIPKZCDQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while reduction of the nitrophenyl group can produce aniline derivatives.

Scientific Research Applications

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in overall structure and properties.

    Phenethylamine: A simpler structure with different functional groups.

    4-Nitrophenethylamine: Contains the nitrophenyl group but lacks the complexity of the target compound.

Uniqueness

(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H20N6O4S

Molecular Weight

548.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(naphthalen-2-yldiazenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C29H20N6O4S/c1-39-24-14-9-19(10-15-24)25-17-40-29(30-25)34-28(36)27(26(33-34)20-7-12-23(13-8-20)35(37)38)32-31-22-11-6-18-4-2-3-5-21(18)16-22/h2-17,33H,1H3

InChI Key

RNUZJIPKZCDQHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.